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Compound of Interest

Compound Name: Salutaridinol

Cat. No.: B1235100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and biochemical significance of Salutaridinol, a key intermediate in the
biosynthesis of morphine and other related alkaloids in the opium poppy, Papaver somniferum.

Chemical Structure

Salutaridinol is a modified benzyltetrahydroisoquinoline alkaloid.[1] Its core structure is a
complex, polycyclic system fundamental to the morphinan class of alkaloids.

e Chemical Formula: C19H23NOa4[1]

o Systematic IUPAC Name: 3,6-Dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-4,7a-
diol[1]

e Molecular Mass: 329.396 g-mol~1[1]

The molecule features a tetracyclic morphinan skeleton with hydroxyl and methoxy functional
groups that are critical for its subsequent enzymatic transformations.

Stereochemistry

The biological activity and metabolic fate of Salutaridinol are dictated by its precise three-
dimensional arrangement. The reduction of its precursor, salutaridine, is a highly controlled
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stereospecific process.

o Key Stereocenter: The most critical chiral center for its role in morphine biosynthesis is at the
C-7 position. The enzyme salutaridine:NADPH 7-oxidoreductase (SalR) catalyzes the
stereospecific reduction of the C-7 keto group of salutaridine.[1]

e Absolute Configuration: This enzymatic reduction exclusively forms the (7S)-hydroxyl group,
yielding (7S)-salutaridinol.[2] This specific configuration is essential for the subsequent
enzymatic step, as the enzyme salutaridinol 7-O-acetyltransferase (SalAT) does not accept
the epimer as a substrate. The full stereochemical descriptor based on its InChl string is
/t13-,14+,19+/m1/s1.[1] Only the (7S)-salutaridinol isomer is biologically active and
proceeds down the pathway to produce thebaine, and subsequently morphine.[2]

Quantitative Data

The following table summarizes key quantitative parameters associated with Salutaridinol and
the enzymes responsible for its conversion. While specific tH-NMR, 3C-NMR, and optical
rotation data for Salutaridinol are not readily available in public literature, extensive
characterization of the related biosynthetic enzymes has been performed.
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Parameter Value Reference
Molecular Properties of
Salutaridinol
Molecular Formula C19H23NOa [1]
Molar Mass 329.396 g-mol—1 [1]
Salutaridine Reductase (SalR)
Activity
Apparent Km (Salutaridine) 23 uM [2]
Apparent Km (NADPH) 125 uM [2]
pH Optimum (Forward

, 6.0-6.5 [2]
Reaction)
pH Optimum (Reverse

_ 9.0-9.5 [2]
Reaction)
Salutaridinol 7-O-
acetyltransferase (SalAT)
Activity
Apparent Km (Salutaridinol) 7-9 UM [31141[5]
Apparent Km (Acetyl-CoA) 46-54 uM [31[41[5]
Vmax 25 pmol/sec/mg [5]
pH Optimum 6.0-9.0 [3]
Temperature Optimum 47 °C [315]

Biochemical Pathway

Salutaridinol is a pivotal intermediate in the biosynthetic pathway from (R)-reticuline to

morphine. Its formation and subsequent conversion are key steps that lead to the formation of

the pentacyclic morphinan ring system.[1]
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(75)-Salutaridinol

Click to download full resolution via product page
Caption: Biosynthetic pathway from (R)-Reticuline to Thebaine, highlighting Salutaridinol.

Experimental Protocols

Detailed protocols for the enzymatic synthesis and analysis of Salutaridinol are provided
below, based on established methodologies for the characterization of its biosynthetic
enzymes.

This protocol describes the in-vitro synthesis of (7S)-salutaridinol from salutaridine using
purified recombinant Salutaridine Reductase (SalR).

Materials:

o Purified, active SalR enzyme

o Salutaridine (substrate)

 NADPH (cofactor)

o Potassium phosphate buffer (150 mM, pH 6.0)
» Reaction tubes

e |ncubator or water bath at 30°C

HPLC for analysis

Procedure:

e Prepare the reaction mixture in a total volume of 200 pL.

 To the reaction tube, add 150 mM potassium phosphate buffer (pH 6.0).
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Add NADPH to a final concentration of 500 pM (100 nmol).

Add purified SalR enzyme to the mixture. The optimal amount should be determined
empirically based on enzyme activity.

Pre-incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

Initiate the enzyme reaction by adding salutaridine to a final concentration of 100 uM (20
nmol).[5]

Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes). The reaction time
may need optimization.[5]

Stop the reaction by adding an equal volume of methanol or by heat inactivation.
Centrifuge the sample to pellet the denatured protein.

Analyze the supernatant for the presence of salutaridinol using reverse-phase HPLC,
monitoring at an appropriate wavelength (e.g., 280 nm).

This protocol outlines the purification of His-tagged SalR, which can then be used for

enzymatic synthesis or activity assays.[2]

Materials:

E. coli cell pellet expressing His-tagged SalR

Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
Wash Buffer (e.g., 50 mM Tris-HCI pH 7.5, 300 mM NaCl, 20 mM imidazole)

Elution Buffer (e.g., 50 mM Tris-HCI pH 7.5, 300 mM NaCl, 250 mM imidazole)
Cobalt-affinity chromatography resin (e.g., Talon resin)

Size-exclusion chromatography (gel filtration) column

SDS-PAGE analysis equipment
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Procedure:

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells using
sonication or a French press. Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30
minutes at 4°C to pellet cell debris.

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated cobalt-affinity
column.[2]

Wash the column with several column volumes of Wash Buffer to remove non-specifically
bound proteins.

Elute the His-tagged SalR protein using Elution Buffer. Collect fractions and analyze by SDS-
PAGE to identify those containing the purified protein.

Size-Exclusion Chromatography (Optional): For higher purity, pool the fractions containing
SalR and concentrate them. Load the concentrated protein onto a size-exclusion
chromatography column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCI pH 7.5,
150 mM NacCl).[2] This step separates the protein by size and removes aggregates.

Purity Analysis and Storage: Analyze the final purified fractions by SDS-PAGE to confirm
purity.[5] Pool the pure fractions, concentrate as needed, and store at -80°C for long-term
use.

This protocol measures the conversion of Salutaridinol to its acetylated product, which can be

used to characterize SalAT enzyme kinetics.

Materials:

Purified SalAT enzyme

(7S)-Salutaridinol (substrate)

Acetyl-Coenzyme A (co-substrate)

Buffer (e.g., Tris-HCI or Potassium Phosphate, pH 7.5)

Incubator or water bath at 37-47°C
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HPLC or TLC for product analysis

Procedure:

Set up a reaction mixture containing buffer, SalAT enzyme, and Salutaridinol.

Pre-incubate the mixture at the optimal temperature (47°C).[3]

Initiate the reaction by adding Acetyl-CoA.

Incubate for a specific time, ensuring the reaction remains in the linear range.

Stop the reaction (e.g., by adding an organic solvent or acid).

Analyze the formation of salutaridinol-7-O-acetate. This can be done by monitoring the
depletion of substrates or the appearance of the product via HPLC.[6] Alternatively, if using
radiolabeled substrates like [3H]salutaridinol, product formation can be quantified using TLC
followed by radiochromatography scanning.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Salutaridinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235100#chemical-structure-and-stereochemistry-of-
salutaridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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